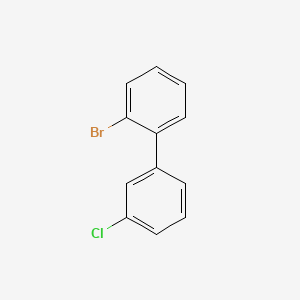
2-Bromo-3'-chloro-1,1'-biphenyl
説明
Synthesis Analysis
2-Bromo-3’-chloro-1,1’-biphenyl can be synthesized through the reaction of 2-bromo-1-chlorobenzene with 1-bromobenzene in the presence of a palladium catalyst. The resulting product can be purified through recrystallization or chromatography.Molecular Structure Analysis
The molecular formula of 2-Bromo-3’-chloro-1,1’-biphenyl is C12H8BrCl. The molecular weight is 267.55 g/mol. The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of 2-chloro (bromo)-3-phenyl-1,3,2-oxazaphospholanes leads to the formation of alkyl dihalophosphite derivatives. Such chemical reactions and the resulting compounds are important for understanding the structural and chemical properties of biphenyl derivatives.Physical And Chemical Properties Analysis
The physical state of 2-Bromo-3’-chloro-1,1’-biphenyl at 20°C is solid . The melting point ranges from 39.0 to 43.0 °C . It is soluble in toluene .科学的研究の応用
Electron Impact Ionization and Cross-linking Efficiency
Research by Koch et al. (2017) explored the negative ion yield of various biphenyl derivatives including 2′-bromo-1,1′-biphenyl (2-Br-BP) upon dissociative electron attachment. This study is significant for understanding the cross-linking efficiency of self-assembled monolayers (SAMs) of biphenyl-4-thiols, including 2-Br-BP. Such cross-linking is critical for the production of carbon nanomembranes (CNMs), which have wide applications in nanotechnology (Koch et al., 2017).
Synthesis and Structural Analysis
The work of Pudovik et al. (1977) involved the reaction of 2-chloro(bromo)-3-phenyl-1,3,2-oxazaphospholanes, leading to the formation of alkyl dihalophosphite derivatives. Such chemical reactions and the resulting compounds are important for understanding the structural and chemical properties of biphenyl derivatives (Pudovik et al., 1977).
Coordination Chemistry and Thermal Analyses
Takjoo et al. (2013) conducted a study focusing on copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol. This research is essential for understanding the coordination chemistry, thermal behavior, and potential applications of such complexes in various scientific fields (Takjoo et al., 2013).
Synthesis and Luminescence Properties
Gui‐Mei Tang et al. (2021) synthesized biphenyl carbazole derivatives, including a 4′‑bromo-[1,1′-biphenyl]-4-yl derivative. Their research provided insights into the luminescence properties and potential applications of these derivatives in optoelectronics and photonics (Gui‐Mei Tang et al., 2021).
作用機序
Target of Action
It’s known that biphenyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the use of a palladium catalyst and an organoboron reagent , suggesting that these could be potential targets for the compound.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-3’-chloro-1,1’-biphenyl may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely applied in organic synthesis, suggesting that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Action Environment
The action, efficacy, and stability of 2-Bromo-3’-chloro-1,1’-biphenyl can be influenced by various environmental factors. These may include the presence of other chemical species in the reaction environment, the pH and temperature of the environment, and the presence of a suitable catalyst. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst is crucial .
Safety and Hazards
特性
IUPAC Name |
1-bromo-2-(3-chlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBHNVDCKKHUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



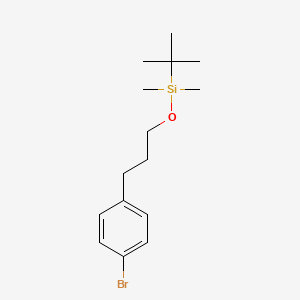

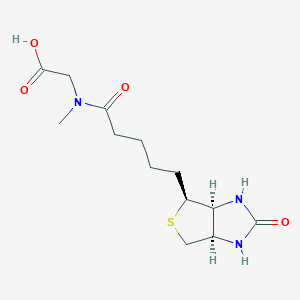

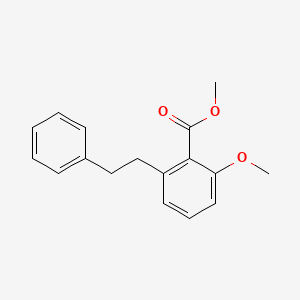


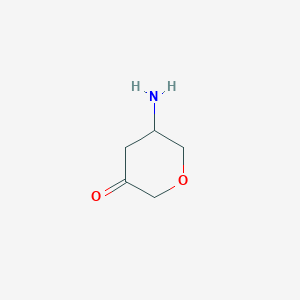

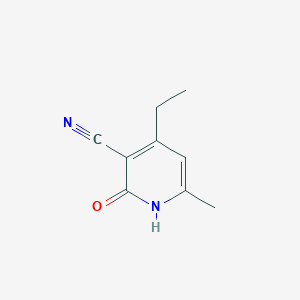
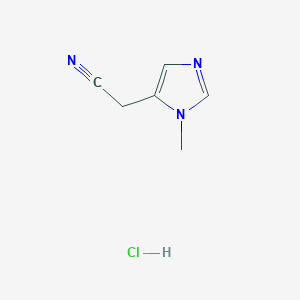
![Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3105644.png)
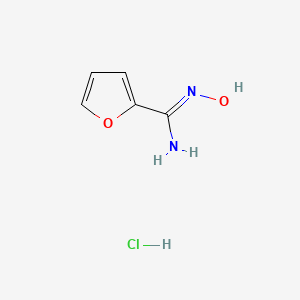
![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)